Dodecahydrospiro[cyclohexane-1,9'-fluorene]
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Overview
Description
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrospiro[cyclohexane-1,9’-fluorene] typically involves ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions. These methods utilize readily available starting materials and are conducted under mild reaction conditions . For instance, the reaction of 4-aminospiro(cyclohexane-1,9’-fluorene) with sulfuryl chloride in the presence of pyridine yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of metathetic catalysts and retrosynthetic paths, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Dodecahydrospiro[cyclohexane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation and pyridine for substitution reactions . The conditions for these reactions are generally mild, ensuring the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfuryl chloride yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Scientific Research Applications
Dodecahydrospiro[cyclohexane-1,9’-fluorene] has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Mechanism of Action
The mechanism of action of Dodecahydrospiro[cyclohexane-1,9’-fluorene] involves its interaction with molecular targets through its stable spirocyclic structure. This interaction can influence various molecular pathways, making it useful in applications like organic electronics and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in optoelectronic materials.
Spirotruxene derivatives: Exhibits high fluorescence and hole-transporting abilities.
Uniqueness
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is unique due to its stable spirocyclic structure, which provides enhanced thermal stability and color stability compared to other spiro compounds .
Properties
CAS No. |
116187-10-1 |
---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
spiro[1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrofluorene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H30/c1-6-12-18(13-7-1)16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h14-17H,1-13H2 |
InChI Key |
UQLUOYMPGHPBED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3C4C2CCCC4 |
Origin of Product |
United States |
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